APA Amoxicillin Amide
Description
Properties
Molecular Formula |
C₂₄H₂₉N₅O₇S₂ |
|---|---|
Molecular Weight |
563.65 |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of 6 Apa Amoxicillin Amide
Intentional Chemical Synthesis for Analytical Standards
The creation of 6-APA Amoxicillin (B794) Amide for use as a reference standard involves a deliberate and controlled chemical process. This synthesis is distinct from the enzymatic or chemical pathways that produce amoxicillin itself, as the goal is to controllably form an amide bond between an amoxicillin molecule and a 6-aminopenicillanic acid (6-APA) molecule.
The synthesis of 6-APA Amoxicillin Amide is achieved through a multi-step pathway that requires careful protection of reactive functional groups to ensure the desired amide bond is formed selectively. ciac.jl.cn
6-Aminopenicillanic acid (6-APA) serves as a fundamental building block in the synthesis of numerous semisynthetic penicillins, including amoxicillin. wikipedia.orgacs.org In the specific synthesis of 6-APA Amoxicillin Amide, a modified 6-APA derivative acts as the nucleophile. The core structure of 6-APA provides the bicyclic β-lactam nucleus that will ultimately bear the new amide linkage. A key synthetic strategy involves converting 6-APA into a suitable intermediate where its carboxylic acid group is protected, typically as an ester, to prevent it from interfering with the desired amide bond formation. ciac.jl.cn
Amoxicillin trihydrate is the other primary starting material for this synthesis. ciac.jl.cn In this pathway, the amoxicillin molecule provides the carboxylic acid group that will be activated to react with the amino group of the 6-APA derivative. Similar to 6-APA, the amoxicillin molecule must also be chemically modified with protecting groups on its own reactive sites—specifically its α-amino group and the phenolic hydroxyl group—to direct the reaction to the correct location. ciac.jl.cn
Protecting groups are essential to prevent unwanted side reactions at the various reactive sites on both the amoxicillin and 6-APA molecules. jocpr.com A successful synthetic route for 6-APA Amoxicillin Amide employs specific protecting groups for different functionalities: ciac.jl.cn
Carboxylic Acid Protection: The carboxylic acid of 6-APA is protected as a benzyl (B1604629) ester.
Amino and Hydroxyl Group Protection: The α-amino and phenolic hydroxyl groups of amoxicillin are protected using the carbobenzyloxy (Cbz) group.
This strategy ensures that only the intended carboxylic acid on the amoxicillin moiety and the 6-amino group on the 6-APA moiety are available to form the target amide bond during the coupling step. ciac.jl.cn The final step in the synthesis involves the complete removal (deprotection) of all these protecting groups to yield the final 6-APA Amoxicillin Amide compound. ciac.jl.cn
Table 1: Starting Materials and Intermediates in 6-APA Amoxicillin Amide Synthesis
| Compound | Role in Synthesis | Necessary Modifications |
| 6-Aminopenicillanic Acid (6-APA) | Provides the core penicillin structure that will be acylated. | The carboxylic acid group is protected as a benzyl ester to form an intermediate. |
| Amoxicillin Trihydrate | Acts as the acylating agent. | The α-amino and phenolic hydroxyl groups are protected with carbobenzyloxy (Cbz) groups to form a key intermediate. |
The formation of the amide bond between the protected amoxicillin and 6-APA intermediates is facilitated by a coupling reagent. ciac.jl.cn Coupling reagents are compounds used in peptide synthesis to activate a carboxylic acid, making it more susceptible to nucleophilic attack by an amine. bachem.com
Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a highly effective phosphonium-type coupling reagent for this purpose. ciac.jl.cnwikipedia.org PyBOP enables the reaction to proceed efficiently, leading to the formation of the critical amide linkage between the two protected β-lactam units. ciac.jl.cn The use of PyBOP is advantageous as it promotes rapid coupling reactions, often completed within minutes, and avoids the formation of certain hazardous byproducts associated with older reagents like BOP. peptide.comnih.gov
Table 2: Properties of PyBOP Coupling Reagent
| Property | Description |
| Full Name | Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| Acronym | PyBOP |
| Function | Activates carboxylic acids to facilitate amide bond formation. |
| Advantages | High coupling efficiency, rapid reaction times, avoids carcinogenic byproducts like HMPA. ciac.jl.cnpeptide.com |
| Application | Widely used in peptide synthesis and for creating complex amide linkages. wikipedia.orgnih.gov |
Key parameters that are typically optimized in such multi-step syntheses include:
Stoichiometry: The molar ratio of the protected substrates and the coupling reagent.
Solvent: The choice of an appropriate solvent to ensure all reactants are soluble.
Temperature: Controlling the temperature to manage reaction rate and prevent degradation of the sensitive β-lactam rings.
pH/Base: The addition of a non-nucleophilic base is often required to facilitate the coupling reaction. bachem.com
Reaction Time: Monitoring the reaction to determine the optimal time for completion, thereby maximizing yield and minimizing side-product formation.
Successful optimization of these conditions is essential for producing a sufficient quantity and high purity of 6-APA Amoxicillin Amide to serve as a reliable analytical standard for quality control in the pharmaceutical industry. ciac.jl.cn
Purification and Isolation Techniques for Synthetic 6-APA Amoxicillin Amide
The purification and isolation of synthetically prepared 6-APA amoxicillin amide are crucial for obtaining a pure standard for analytical and quality control purposes. ciac.jl.cn Various chromatographic techniques are employed to separate the dimer from the monomer and other related substances.
A common approach involves the use of liquid chromatography (LC) coupled with mass spectrometry (MS). nih.gov This powerful analytical technique allows for the effective separation and identification of impurities based on their physicochemical properties. nih.gov Specifically, a micro-scale liquid chromatography-electrospray ionization tandem mass spectrometric method has been developed for the identification of polymerized impurities in amoxicillin. nih.gov In this method, ampicillin (B1664943), amoxicillin, and their dimers are trapped in a capillary column containing C18 sorbents and then separated on a reversed-phase column. nih.gov
Another effective separation method is column-switching two-dimensional liquid chromatography. This technique has been successfully applied to separate and detect polymerized impurities in similar penicillin-based antibiotics. researchgate.net High-performance size-exclusion chromatography (HPSEC) can be used in the first dimension to separate compounds based on size, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) in the second dimension for further separation based on polarity. researchgate.net
The isolation of the purified compound typically involves techniques such as crystallization. After chromatographic separation, the fractions containing the desired 6-APA amoxicillin amide can be concentrated, and the compound can be crystallized by adjusting parameters like pH and solvent composition. acs.orgtudelft.nl Industrial procedures often involve precipitating the target molecule by adjusting the pH to its isoelectric point, followed by isolation and crystallization. acs.org
Table 1: Chromatographic Techniques for Purification
| Technique | Principle | Application |
| Micro-scale Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) | Separation based on polarity and mass-to-charge ratio. | Identification and quantification of dimer impurities in ampicillin and amoxicillin. nih.gov |
| Column-Switching Two-Dimensional Liquid Chromatography (2D-LC) | Combines two different separation mechanisms (e.g., size exclusion and reversed-phase) for enhanced resolution. | Separation of polymerized impurities from the main drug substance. researchgate.net |
| High-Performance Size-Exclusion Chromatography (HPSEC) | Separation based on molecular size. | Initial separation of larger dimer molecules from monomeric amoxicillin. researchgate.net |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Fine separation of the dimer from other closely related impurities. researchgate.net |
Unintentional Formation Mechanisms during Amoxicillin Production and Storage
The unintentional formation of 6-APA amoxicillin amide primarily occurs through the dimerization of amoxicillin molecules. This process can be influenced by various factors, including the inherent reactivity of the amoxicillin molecule and environmental conditions.
Dimerization Processes of Amoxicillin Molecules
The dimerization of penicillin antibiotics, including amoxicillin, is a significant degradation pathway that can lead to the formation of impurities like 6-APA amoxicillin amide. nih.gov The primary mechanism involves the nucleophilic attack of an amino group from one amoxicillin molecule on the strained β-lactam ring of another amoxicillin molecule. nih.gov This reaction results in the formation of an amide bond, linking the two amoxicillin units.
Theoretical and experimental studies have identified several possible pathways for penicillin dimerization. For penicillins that possess an amino group in their side chain, such as ampicillin and amoxicillin, the predominant dimerization mode involves the amino group of one molecule attacking the β-lactam ring of another. nih.gov This is in contrast to penicillins without a side-chain amino group, where the carboxyl group is the primary nucleophile. nih.gov
The formation of the amoxicillin dimer can be problematic during the drying process of amoxicillin. It has been observed that drying amoxicillin with very dry air can increase the formation of the dimer. google.com Surprisingly, using a gas with a relative humidity content greater than zero can reduce or prevent the formation of the dimer. google.com
Mechanistic Insights into Beta-Lactam Ring Opening During Formation
The susceptibility of the β-lactam ring to nucleophilic attack is a cornerstone of the mechanism of action of β-lactam antibiotics and also a key factor in their degradation pathways, including dimerization. wikipedia.orgfrontiersin.org The four-membered β-lactam ring is inherently strained, making it more susceptible to hydrolysis and other nucleophilic attacks compared to linear amides or larger lactams. wikipedia.org
This ring strain is a result of the deviation from ideal bond angles. The nitrogen atom in an ideal amide is sp2-hybridized with a trigonal planar geometry, which allows for resonance stabilization. wikipedia.org However, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal geometry, reducing resonance stabilization and making the carbonyl carbon more electrophilic and thus more susceptible to attack. wikipedia.org
In the context of dimerization, the opening of the β-lactam ring is initiated by the nucleophilic attack from the amino group of a second amoxicillin molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond of the dimer, with the β-lactam ring of the attacked molecule being opened in the process. nih.gov
Influence of Environmental Factors on Dimerization Kinetics
The rate of amoxicillin dimerization is significantly influenced by environmental factors such as temperature and pH.
Temperature has a direct impact on the rate of chemical reactions, including the degradation and dimerization of amoxicillin. Generally, an increase in temperature accelerates the rate of degradation. nih.govnih.gov Studies have shown that the stability of amoxicillin in aqueous solutions is inversely proportional to the storage temperature. researchgate.net For instance, amoxicillin retains 90% of its initial concentration for a significantly longer period when stored at 4°C compared to 25°C or 37°C. nih.gov
The temperature dependency of amoxicillin degradation can be described by the Arrhenius equation, which relates the rate constant of a reaction to temperature. nih.gov The activation energy, which can be calculated from the Arrhenius plot, provides a measure of the temperature sensitivity of the reaction. nih.gov Lower activation energy values indicate a lower temperature dependency. nih.gov
Table 2: Effect of Temperature on Amoxicillin Stability
| Temperature (°C) | Predicted Stability (hours to retain 90% concentration) |
| 4 | 80.3 nih.gov |
| 25 | 24.8 nih.gov |
| 37 | 9 nih.gov |
Data from a study on amoxicillin stability in separate containers. nih.gov
The pH of the solution is a critical factor affecting the stability of amoxicillin and its propensity to dimerize. The rate of degradation of amoxicillin is pH-dependent, with the molecule being generally more stable in the slightly acidic to neutral pH range. nih.govmathewsopenaccess.com
The degradation of amoxicillin is faster in acidic solutions below pH 5. mathewsopenaccess.commathewsopenaccess.com As the pH decreases, the exothermic heat capacity peak maximum associated with amoxicillin's thermal transformation shifts to lower temperatures, indicating quicker decomposition. mathewsopenaccess.com For example, the peak maximum shifts from 105.2°C at pH 7.0 to 84.7°C at pH 2.0. mathewsopenaccess.com This is attributed to the ionized forms of amoxicillin in acidic solutions having weaker intermolecular interactions. mathewsopenaccess.com
Conversely, at higher pH values, the degradation rate can also increase. For instance, in one study on photocatalytic degradation, the highest degradation of amoxicillin was observed at pH 9 due to the increased formation of hydroxyl radicals. mdpi.com The surface charge of amoxicillin and any catalysts present can also be influenced by pH, affecting adsorption and reaction rates. nih.govmdpi.com
Table 3: pH and its Effect on Amoxicillin Degradation
| pH | Observation |
| < 5 | Faster degradation kinetics. mathewsopenaccess.commathewsopenaccess.com |
| 6.5 | Near optimal stability, with a longer shelf-life observed compared to pH 7 and 8 in one study. nih.gov |
| 9 | Increased degradation in certain photocatalytic systems due to enhanced hydroxyl radical formation. mdpi.com |
Light Exposure and Photodegradation Contribution
The formation of amoxicillin-related impurities can be influenced by various environmental factors, including light. While amoxicillin itself has been reported to be relatively resistant to photolytic transformation from wavelengths above 300 nm, its degradation can be initiated or accelerated under certain light conditions, leading to a variety of products. nih.gov
Forced degradation studies, conducted according to regulatory guidelines, have explored the impact of light on amoxicillin. In one such study, amoxicillin was subjected to photodegradation under 1.2 million lux hours and 200 watts h/m² at 25°C for 17 days. scielo.br The results indicated that while the amoxicillin drug substance and drug product were not significantly photodegraded, some of the resulting degradation products (PDegs) showed susceptibility to light exposure. researcher.lifescielo.br
The photodegradation of amoxicillin in aqueous solutions often follows pseudo-first-order kinetics and can be influenced by the presence of other substances. nih.gov The process can occur through direct photolysis, where amoxicillin absorbs irradiation, or indirect photolysis involving reactive species. nih.gov In the presence of UV irradiation and hydrogen peroxide (H₂O₂), the primary reactive species responsible for the degradation of amoxicillin is the highly reactive hydroxyl radical (OH•). mdpi.com Secondary species like superoxide (B77818) radicals (O₂•-), singlet oxygen (¹O₂), and hydroperoxyl radicals (HO₂•) may also play a lesser role. mdpi.com
While studies have extensively documented the formation of various photolysis products, the direct formation of 6-APA Amoxicillin Amide via light exposure is not explicitly detailed in the available research. However, the susceptibility of other degradation products to light suggests that photolytic conditions can contribute to the complex chemical environment in which such impurities may be formed or altered. researcher.lifescielo.br
Table 1: Conditions of Amoxicillin Photodegradation Studies
| Light Source / Conditions | Matrix / Medium | Key Findings | Reference |
|---|---|---|---|
| Terrestrial Solar Spectrum (AM 1.5G Filter) | Aqueous solution | Low direct photolysis; only 30% degradation after 14 days. | nih.gov |
| UV Irradiation with H₂O₂ | Aqueous solution | Effective degradation primarily driven by hydroxyl radicals (OH•). | mdpi.com |
| 1.2 million lux hours and 200 watts h/m² | Drug substance and product | Parent drug not significantly degraded, but some degradation products were susceptible to light. | scielo.brresearcher.lifescielo.br |
| Photolysis in Surface Water | River water | Degradation was almost complete, reaching a maximum at 48 hours. | nih.gov |
Identification of Intermediates in Unintentional Formation
The unintentional formation of impurities like 6-APA Amoxicillin Amide occurs within a complex network of degradation pathways. Amoxicillin is susceptible to hydrolysis, which is a primary route of degradation. nih.gov Studies under controlled environmental conditions have identified several key degradation products that can be considered intermediates in these pathways. iucc.ac.il
These intermediates are typically identified using advanced analytical techniques such as mass spectrometry (MS/MS), UV spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy after isolation by methods like preparative high-performance liquid chromatography (HPLC). iucc.ac.il
The principal degradation products identified in aqueous solutions include:
Amoxicillin Penicilloic Acid (ADP1/2): Formed by the hydrolytic cleavage of the β-lactam ring. iucc.ac.il This is a common pathway for penicillin-type antibiotics.
Amoxicillin Penilloic Acid (ADP4/5): Another product resulting from the degradation cascade. iucc.ac.il
Amoxicillin 2',5'-diketopiperazine (ADP8/9): A significant degradation product resulting from an intramolecular condensation reaction. iucc.ac.ilresearchgate.net
Phenol (B47542) Hydroxypyrazine (ADP6): An additional degradation product identified in controlled studies. iucc.ac.il
Amoxicillin-S-oxide (ADP3): An oxidation product of amoxicillin. iucc.ac.il
The compound 6-APA Amoxicillin Amide itself is recognized as "Amoxicillin EP Impurity L" or "Amoxicillin USP Related Compound L". pharmaffiliates.comsynzeal.comchemicea.com Its structure, a dimer formed from two amoxicillin-related moieties, suggests a formation pathway involving the creation of a new amide bond between two molecules, a process distinct from simple hydrolysis. ciac.jl.cnresearchgate.net A specific laboratory synthesis for this impurity has been developed to produce it as a reference standard for quality control purposes. ciac.jl.cn This synthesis involves the coupling of intermediates derived from 6-aminopenicillanic acid and amoxicillin using a peptide coupling reagent, highlighting a potential, albeit intentional, formation pathway. ciac.jl.cn
Table 2: Key Intermediates and Degradation Products of Amoxicillin
| Compound Name | Abbreviation | Formation Note | Reference |
|---|---|---|---|
| Amoxicillin Penicilloic Acid | ADP1/2 | Product of β-lactam ring hydrolysis. | iucc.ac.il |
| Amoxicillin Penilloic Acid | ADP4/5 | Degradation product. | iucc.ac.il |
| Amoxicillin 2',5'-diketopiperazine | ADP8/9 | Intramolecular condensation product. | iucc.ac.ilresearchgate.net |
| Phenol Hydroxypyrazine | ADP6 | Degradation product. | iucc.ac.il |
| Amoxicillin-S-oxide | ADP3 | Oxidation product. | iucc.ac.il |
Chemical Stability and Degradation Pathways
Hydrolytic Degradation of the Amide Bond
Hydrolysis is a primary degradation pathway for β-lactam antibiotics. For APA Amoxicillin (B794) Amide, this involves not only the characteristic cleavage of the β-lactam ring but also the hydrolysis of the central amide bond, which would break the dimer into its constituent monomers. The rate and products of hydrolysis are highly dependent on pH.
Under acidic conditions, the degradation of the amoxicillin structure is subject to specific-acid catalysis. nih.gov The primary acid-catalyzed reaction involves the hydrolysis of the strained four-membered β-lactam ring, which is a common vulnerability in all penicillins. nih.gov This process leads to the formation of amoxicilloic acid. nih.gov Studies on amoxicillin show that at a low pH of 2, achieving significant degradation through hydrolysis can take over 24 hours, indicating a relatively slower process compared to other degradation methods like photo-Fenton. nih.gov The central amide bond in APA Amoxicillin Amide would also be susceptible to acid hydrolysis, leading to the cleavage of the dimer into amoxicillin and 6-aminopenicillanic acid (6-APA) or their respective degradation products.
In alkaline solutions, the degradation of the amoxicillin structure is accelerated through specific-base catalysis. nih.gov The β-lactam ring remains the primary site of attack. However, under basic conditions (e.g., pH 10), intramolecular reactions can be favored, leading to different degradation products. researchgate.net For instance, amoxicillin can degrade into diastereomeric mixtures of amoxicillin diketopiperazine-2',5'. researchgate.netepa.gov This suggests that for this compound, base-catalyzed conditions would not only promote the hydrolysis of the β-lactam rings and the central amide bond but could also facilitate intramolecular cyclization of the resulting amoxicillin fragments.
The stability of amoxicillin, and by extension this compound, is highly pH-dependent. Kinetic studies on amoxicillin show that degradation follows pseudo-first-order kinetics across a pH range of 1 to 10. nih.govresearchgate.net The degradation rate is minimized in the slightly acidic to neutral pH range, with the highest stability observed around pH 6. researchgate.net The log k-pH profile for amoxicillin degradation shows inflection points near its pKa values (approximately pH 3 and pH 7), which correspond to the ionization of the carboxylic acid and amino groups. The zwitterionic form of the molecule, which is predominant in the neutral pH range, is the most stable. nih.gov
Table 1: pH-Dependent Degradation of Amoxicillin This interactive table provides data on the stability of amoxicillin at different pH values, which is indicative of the stability of the amoxicillin moieties within this compound.
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Degradation Rate |
|---|---|---|---|
| 6.53 | 40 | 4.85 | Moderate |
| 8.34 | 40 | 0.11 | Very Rapid |
| 8.73 -> 6.52 | 2.9 | 72 -> >263.8 | Slowed Significantly |
| 8.85 -> 7.69 | 2.9 | 4.2 -> 51.8 | Slowed Significantly |
Data sourced from reference researchgate.net
Oxidative Degradation Mechanisms
The amoxicillin structure is susceptible to oxidative degradation, particularly at the sulfur atom within the thiazolidine (B150603) ring. nih.gov A common oxidative degradation product is Amoxicillin-S-oxide (sulfoxide). nih.govsemanticscholar.org The formation of this product can be induced by various oxidizing agents and conditions, including advanced oxidation processes (AOPs) like Fenton's reagent (a mixture of hydrogen peroxide and Fe(II)) and photo-Fenton processes. researchgate.netunesp.br The formation of the S-oxide derivative has been observed to be significantly enhanced by sunlight irradiation, especially in the presence of natural photosensitizers like humic acid. semanticscholar.org These findings indicate that the amoxicillin components of this compound would likely undergo similar sulfoxidation reactions when exposed to oxidizing environments.
Thermal Degradation Characteristics and Kinetics
In the solid state, amoxicillin exhibits sensitivity to temperature. usp-pqm.org Thermal degradation studies of amoxicillin trihydrate show that decomposition follows complex kinetics, modeled by the Prout-Tompkins equation, which describes solid-state decomposition proceeding through nucleation and growth stages. tandfonline.com The initial step in the thermal treatment of amoxicillin trihydrate is the loss of its water of hydration, which occurs around 93-107°C. netzsch.com This is followed by the actual degradation of the molecule at higher temperatures, with a significant mass loss step occurring at an onset of 185°C. netzsch.com The degradation process is exothermic and results in the release of gases including CO₂ and NH₃. netzsch.com
Table 2: Thermal Degradation Kinetics of Amoxicillin Trihydrate in Solid State This interactive table shows the pseudo-first-order rate constants and induction periods for the thermal degradation of amoxicillin trihydrate at various temperatures.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Induction Period (s) |
|---|---|---|
| 80 | 1.1 x 10⁻⁶ | 1.6 x 10⁵ |
| 90 | 2.7 x 10⁻⁶ | 7.9 x 10⁴ |
| 100 | 5.8 x 10⁻⁶ | 4.0 x 10⁴ |
| 110 | 1.2 x 10⁻⁵ | 2.0 x 10⁴ |
Data sourced from reference tandfonline.com
Identification and Characterization of Subsequent Degradation Products
The degradation of this compound is expected to yield a complex mixture of products. The initial cleavage of the central amide bond would produce amoxicillin and related compounds. Subsequently, these monomers undergo further degradation. The most well-characterized degradation pathway for amoxicillin begins with the hydrolytic opening of the β-lactam ring to form amoxicillin penicilloic acid. nih.govresearchgate.net This primary product can then undergo further transformations.
Key degradation products identified in various studies include:
Amoxicillin Penicilloic Acid : Formed by the hydrolysis of the β-lactam ring. nih.govepa.govnih.gov
Amoxicillin Penilloic Acid : Formed via the decarboxylation of amoxicillin penicilloic acid. nih.govepa.govnih.gov
Amoxicillin 2',5'-diketopiperazine : A product of intramolecular cyclization, particularly under basic or neutral conditions. researchgate.netepa.govnih.gov
Phenol (B47542) Hydroxypyrazine : Another identified degradation product. nih.gov
Amoxicillin-S-oxide : An oxidative degradation product. nih.govsemanticscholar.org
These initial products are often not stable and can transform into numerous other, yet uncharacterized, compounds over time. epa.gov
Table 3: Major Identified Degradation Products of Amoxicillin This interactive table lists the primary and subsequent degradation products resulting from the breakdown of the amoxicillin structure.
| Product Name | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|
| Amoxicillin Penicilloic Acid | ADP1/2, TP 1 | β-Lactam Ring Hydrolysis | nih.govepa.govnih.gov |
| Amoxicillin Penilloic Acid | ADP4/5, TP 3 | Decarboxylation of Penicilloic Acid | nih.govepa.govnih.gov |
| Amoxicillin 2',5'-diketopiperazine | ADP8/9, TP 2 | Intramolecular Condensation | researchgate.netepa.govnih.gov |
| Amoxicillin-S-oxide | ADP3 | Oxidation of Thiazolidine Sulfur | nih.govsemanticscholar.org |
Pathways Leading to Smaller Molecular Fragments
The degradation of this compound is anticipated to proceed through pathways similar to those established for amoxicillin, primarily involving hydrolytic cleavage of its core structures. These reactions break the larger molecule into smaller, distinct chemical entities.
One of the most significant degradation pathways for amoxicillin involves the opening of the β-lactam ring. This process leads to the formation of amoxicilloic acid. By analogy, this compound would undergo a similar hydrolytic reaction, targeting the four-membered β-lactam ring. This reaction is catalyzed by acidic or basic conditions and involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This cleavage results in the formation of the corresponding penicilloic acid derivative of this compound.
Another key degradation pathway is the hydrolysis of the amide bond linking the acyl side chain to the 6-aminopenicillanic acid (6-APA) nucleus. This cleavage would result in the formation of 6-APA and the corresponding side-chain acid. For amoxicillin, this yields 6-APA and D-(-)-α-amino-p-hydroxyphenylacetic acid. In the case of this compound, which is itself a dimer of amoxicillin components, this hydrolytic cleavage would be expected at the amide linkage connecting the two penam (B1241934) rings.
Further degradation of these initial products can lead to even smaller molecular fragments. For instance, the penicilloic acid derivative can undergo decarboxylation, leading to the formation of a penilloic acid derivative. Additionally, more extensive degradation under harsher conditions, such as strong acid or base or photolysis, can lead to the breakdown of the thiazolidine ring and the side chain, yielding smaller amines, carboxylic acids, and other organic fragments. Research on amoxicillin has shown that under photocatalytic degradation, further fragmentation can occur, leading to simpler aromatic compounds and eventually mineralization to carbon dioxide and water under ideal conditions.
A proposed degradation mechanism for amoxicillin under irradiated conditions involves hydrolysis at the amide bond and subsequent decarboxylation. tandfonline.com The degradation in an acidic pH often starts with the opening of the β-lactam ring to produce amoxicillin penicilloic acid. tandfonline.com This can then undergo decarboxylation to form amoxicillin penilloic acid. tandfonline.com
| Precursor Compound | Key Degradation Pathway | Resulting Smaller Molecular Fragments |
| This compound | Hydrolysis of β-lactam ring | This compound Penicilloic Acid |
| This compound | Hydrolysis of amide linkage | 6-Aminopenicillanic acid (6-APA), Amoxicillin |
| This compound Penicilloic Acid | Decarboxylation | This compound Penilloic Acid |
Structural Elucidation of Minor Degradants
The identification and structural elucidation of minor degradation products are crucial for a complete understanding of the stability profile of a pharmaceutical compound. For amoxicillin, a number of minor degradants have been identified using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. google.com
Given the structural complexity of this compound, a variety of minor degradants can be anticipated. These may arise from epimerization, oxidation, and other secondary reactions of the initial major degradation products.
One potential minor degradant is the epimer of the parent compound at certain chiral centers, which can occur under specific pH and temperature conditions. For amoxicillin, epimerization at C-5 and C-6 of the penam nucleus has been observed.
Oxidation of the sulfur atom in the thiazolidine ring can lead to the formation of sulfoxide (B87167) derivatives. Amoxicillin-S-oxide has been identified as a degradation product of amoxicillin. google.com It is therefore plausible that this compound could also form a corresponding sulfoxide.
Another class of minor degradants is piperazine-2,5-diones, which are formed through an intramolecular cyclization reaction. For amoxicillin, amoxicillin diketopiperazine is a known degradation product found in environmental samples. tandfonline.com This suggests that this compound could also potentially undergo intramolecular cyclization to form a corresponding diketopiperazine derivative.
The structural elucidation of these minor degradants typically involves their separation from the main compound and major degradants by chromatography. Subsequent analysis by high-resolution mass spectrometry provides accurate mass data, which helps in determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule, and the resulting fragmentation pattern provides valuable information about its structure. Finally, NMR spectroscopy is often employed to definitively establish the chemical structure and stereochemistry of the isolated degradant. Studies on amoxicillin have successfully used these techniques to identify degradation products like amoxicillin penicilloic acid, amoxicillin penilloic acid, and phenol hydroxypyrazine. google.com
| Potential Minor Degradant of this compound | Method of Formation | Key Analytical Techniques for Elucidation |
| This compound Sulfoxide | Oxidation of the thiazolidine sulfur | HPLC-MS/MS, NMR |
| This compound Diketopiperazine | Intramolecular cyclization | HPLC-MS/MS, NMR |
| Epimers of this compound | Epimerization at chiral centers | Chiral HPLC, NMR |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation and Detection
Chromatographic techniques are fundamental to the separation and quantification of APA Amoxicillin (B794) Amide from the amoxicillin matrix and other related substances. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical endeavor.
The development of robust HPLC methods is critical for the quality control of amoxicillin. researchgate.net These methods must be capable of resolving the main component from a variety of potential impurities, including oligomeric species like APA Amoxicillin Amide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied technique for the impurity profiling of amoxicillin and related beta-lactam antibiotics. researchgate.netcore.ac.uk The method's ability to separate compounds based on their hydrophobicity makes it ideal for resolving polar compounds like amoxicillin and its impurities in aqueous-organic mobile phases.
Method development typically involves optimizing several key parameters to achieve adequate separation between amoxicillin, this compound, and other related substances. A typical RP-HPLC system for this purpose utilizes an octadecylsilyl silica (B1680970) gel (ODS, C18) column. core.ac.uk
Table 1: Example RP-HPLC Method Parameters for Amoxicillin Impurity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic surface for separation. |
| Mobile Phase | Acetonitrile / Water / Perchloric Acid (e.g., 26:74:0.25) | Affects the retention and selectivity of polar analytes. |
| pH | Adjusted to ~2.5 with NaOH | Controls the ionization state of acidic/basic compounds, influencing retention. |
| Detection | UV-VIS at a specified wavelength (e.g., 220 nm) | Allows for quantification of amoxicillin and its impurities. researchgate.net |
| Temperature | Ambient or controlled (e.g., 40 °C) | Affects viscosity of the mobile phase and can influence separation. researchgate.net |
| Flow Rate | e.g., 1.6 mL/min | Determines the analysis time and efficiency of the separation. researchgate.net |
The European Pharmacopoeia outlines specific liquid chromatography methods for the examination of related substances in amoxicillin, providing a regulatory benchmark for method validation. scribd.com
While RP-HPLC is effective for many impurities, Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is particularly suited for the analysis of oligomeric and polymeric species. scribd.comarchive.org Given that this compound is a dimeric structure, GPC can be employed to separate it from monomeric amoxicillin based on molecular size. This technique is valuable for determining the content of higher molecular weight impurities in drug substances. archive.org The method separates molecules in solution based on their size, with larger molecules eluting earlier from the column.
Chirality is a critical aspect of drug molecules, as different stereoisomers can have vastly different pharmacological activities. researchgate.net Amoxicillin possesses multiple chiral centers, which means a number of stereoisomers are theoretically possible. study.com The formation of this compound involves the coupling of two amoxicillin-related moieties, preserving these chiral centers.
Chiral chromatography is essential for separating and analyzing these stereoisomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govwvu.edu Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotics. nih.gov The choice of the chiral selector and mobile phase is crucial for achieving successful enantioseparation. wvu.edunih.gov
Table 2: Common Chiral Stationary Phases (CSPs) and Their Mechanisms
| CSP Type | Chiral Selector Example | Recognition Mechanism |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralpak® series) | Involves hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. nih.gov |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Utilizes multiple interactions including ionic, hydrogen bonding, and steric repulsion due to complex structures. wvu.edu |
| Cyclodextrin-based | α-, β-, γ-Cyclodextrins | Based on the inclusion of a part of the analyte molecule into the chiral cyclodextrin (B1172386) cavity. nih.gov |
Analysis of the stereoisomeric purity of this compound is important to understand the impurity profile fully, as the biological activity or toxicity could potentially be linked to a specific stereoisomer.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net It is an indispensable tool for the definitive identification and structural elucidation of impurities like this compound. After separation by LC, the analyte is ionized and its mass-to-charge ratio (m/z) is determined by the mass spectrometer.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown compound by comparing the measured mass to calculated masses of potential formulas. For an impurity like this compound, HRMS is crucial for confirming its molecular formula and distinguishing it from other potential impurities with similar nominal masses. This technique, coupled with tandem mass spectrometry (MS/MS) which provides fragmentation data, allows for detailed structural elucidation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of complex molecules by analyzing their fragmentation patterns. In a typical experiment involving this compound (Molecular Formula: C₂₄H₂₉N₅O₇S₂, Molecular Weight: 563.65 g/mol ), the molecule is first ionized, commonly forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 564.16. nih.govallmpus.com This parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The fragmentation of this compound is expected to occur at the most labile bonds, primarily the β-lactam rings and the amide linkages. The analysis of these fragments allows for the reconstruction of the original molecule's structure. Key fragmentation pathways are derived from the known behavior of amoxicillin and other penicillin derivatives under MS/MS conditions. nih.govnih.govlcms.cz
A primary fragmentation event involves the cleavage of the β-lactam ring system, a characteristic feature of penicillins. lcms.czresearchgate.net For instance, a common fragmentation pattern for amoxicillin involves the generation of a fragment ion at m/z 160, corresponding to the thiazolidine (B150603) ring portion of the molecule. usp-pqm.org Another significant fragmentation occurs at the amide side chain. For the protonated amoxicillin molecule, a fragment ion at m/z 208 is formed through the loss of ammonia (B1221849) and the cleavage of three bonds within the bicyclic system. nih.gov
Based on these established patterns, a proposed fragmentation pathway for this compound would involve cleavages at both the amoxicillin and the 6-APA derived moieties, as well as the central amide bond connecting them.
Table 1: Proposed MS/MS Fragmentation Data for this compound [M+H]⁺
| m/z of Fragment Ion | Proposed Structure/Origin |
| 564.16 | Protonated parent molecule [M+H]⁺ |
| 366.11 | Cleavage of the amide bond linking the two penicillin cores, yielding the protonated amoxicillin ion. |
| 349.09 | Loss of ammonia (NH₃) from the amoxicillin fragment ion. lcms.cz |
| 208.05 | Fragment from the amoxicillin moiety resulting from cleavage of the bicyclic system. nih.gov |
| 160.03 | Thiazolidine ring fragment common to penicillin structures. usp-pqm.org |
This interactive table outlines the expected major fragment ions in the tandem mass spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through various NMR experiments, it is possible to map the carbon-hydrogen framework of this compound.
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum would show distinct signals for the aromatic protons of the hydroxyphenyl group, the protons on the two β-lactam and thiazolidine rings, the benzylic proton, and the geminal methyl protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) reveal the electronic environment and spatial relationship between neighboring protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic protons (C₆H₄) | 6.8 - 7.3 | Doublet | Two sets of doublets expected for the AA'BB' system of the p-hydroxyphenyl group. |
| β-lactam CHs (H-5, H-6) | 5.4 - 5.6 | Doublet, Multiplet | Complex region due to coupling between H-5 and H-6 on both penicillin cores. |
| Benzylic CH | ~5.7 | Doublet | Proton adjacent to the amino group and aromatic ring. |
| Thiazolidine CH (H-3) | ~4.2 | Singlet | Proton on the thiazolidine ring of the 6-APA moiety. |
| Thiazolidine CH (H-2) | ~4.4 | Singlet | Proton on the thiazolidine ring of the amoxicillin moiety. |
| gem-Dimethyl (CH₃)₂ | 1.2 - 1.7 | Singlet | Four distinct singlets expected for the four methyl groups. |
| Amide NHs | 8.0 - 9.5 | Doublet | Chemical shift is solvent-dependent and may exchange with D₂O. |
| Phenolic OH, Carboxylic OH | Variable | Broad Singlet | Chemical shift is highly variable and dependent on solvent and concentration. |
This interactive table presents the anticipated ¹H NMR data, which is crucial for identifying the various proton environments within the molecule.
¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. Key signals would include those for the carbonyl carbons (β-lactam, amides, carboxylic acid), aromatic carbons, and the aliphatic carbons of the bicyclic systems and methyl groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyls (C=O) | 165 - 178 |
| Aromatic Carbons (C₆H₄) | 115 - 160 |
| β-lactam CHs (C-5, C-6) | 65 - 75 |
| β-lactam Quaternary (C-3) | 60 - 70 |
| Benzylic CH | ~58 |
| Thiazolidine CH (C-2) | ~70 |
| gem-Dimethyl (CH₃)₂ | 25 - 35 |
This interactive table details the expected chemical shifts in the ¹³C NMR spectrum, providing a map of the molecule's carbon skeleton. usp-pqm.orgresearchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to trace the connectivity within the spin systems, for example, confirming the coupling between the H-5 and H-6 protons in the β-lactam rings and the couplings within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signals for the benzylic proton and the various CHs of the bicyclic systems would be directly correlated to their corresponding carbon resonances.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound would display distinct absorption bands corresponding to the various functional groups inherited from its amoxicillin and 6-APA precursors.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 | O-H stretch | Phenol (B47542), Carboxylic Acid |
| 3100 - 3400 | N-H stretch | Amine, Amides |
| 2850 - 3000 | C-H stretch | Aliphatic |
| ~1770 | C=O stretch | β-Lactam carbonyl |
| 1650 - 1680 | C=O stretch | Amide I band |
| ~1720 | C=O stretch | Carboxylic acid |
| 1500 - 1550 | N-H bend | Amide II band |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Primary amine |
This interactive table summarizes the key vibrational frequencies expected in the IR spectrum, which serve as a fingerprint for the functional groups present in this compound. nih.govbiomedres.usresearchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₂₄H₂₉N₅O₇S₂) to validate the empirical formula and assess the purity of the sample.
Table 5: Elemental Composition of this compound (C₂₄H₂₉N₅O₇S₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 24 | 288.264 | 50.96 |
| Hydrogen (H) | 1.008 | 29 | 29.232 | 5.17 |
| Nitrogen (N) | 14.007 | 5 | 70.035 | 12.42 |
| Oxygen (O) | 15.999 | 7 | 111.993 | 19.87 |
| Sulfur (S) | 32.065 | 2 | 64.130 | 11.38 |
| Total | 563.654 | 100.00 |
This interactive table shows the theoretical elemental composition of this compound. Experimental data must closely match these values to confirm the compound's empirical formula. researchgate.net
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to yield detailed information about molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of pharmaceutical molecules due to its favorable balance of accuracy and computational cost. ijirset.com For molecules structurally related to APA Amoxicillin (B794) Amide, such as amoxicillin, DFT has been employed to characterize the ground-state electronic structures, predict molecular geometries, and determine energy levels. ijirset.com
Studies on amoxicillin have utilized DFT methods, such as B3LYP with a 6-31G(d) basis set, to clarify reaction mechanisms, including degradation pathways initiated by hydroxyl radicals. cerist.dzcerist.dz These calculations help identify the most reactive sites within the molecule by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proquest.com The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. cerist.dz Furthermore, Molecular Electrostatic Potential (MEP) surfaces, calculated via DFT, reveal the electropositive and electronegative regions of the molecule, which are key to understanding intermolecular interactions. nih.gov
Table 1: Selected Electronic Properties of Amoxicillin Calculated via DFT (Note: Data is representative of typical DFT calculations for amoxicillin-like structures and may vary based on the specific functional, basis set, and computational model used.)
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 5.5 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 7.0 to 8.0 Debye mdpi.com |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results for smaller molecules or serve as benchmarks for validating DFT functionals. For amoxicillin, ab initio calculations have been used in conjunction with DFT to perform detailed analyses of its vibrational spectra, allowing for precise assignment of infrared and Raman spectroscopic bands to specific molecular motions. du.ac.ir Such high-accuracy calculations are invaluable for confirming the molecule's structural integrity and for studying subtle electronic effects that govern its behavior.
Molecular Dynamics (MD) Simulations for Conformational Studies
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to model its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior in different environments, such as in aqueous solution. ijirset.comnih.gov
For antibiotics like ampicillin (B1664943), which is structurally similar to amoxicillin, MD simulations have revealed a rich diversity of structures, showing that the molecule does not exist in a single, rigid state but rather as an ensemble of multiple, interconverting conformations. hilarispublisher.com These simulations are critical for understanding how APA Amoxicillin Amide might flex and change its shape to interact with biological targets or other molecules in its environment. Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecule's structure over time, and the Radius of Gyration (Rg), which measures its compactness. researchgate.net
Table 2: Representative Parameters from MD Simulations of Amoxicillin-like Molecules (Note: These values are illustrative of typical simulation results and depend on the specific force field, simulation time, and system conditions.)
| Parameter | Description | Typical Observation |
| Simulation Time | The duration over which the molecular motion is simulated. | 10 ns - 100 ns |
| RMSD | Root Mean Square Deviation of backbone atoms from the initial structure. | Fluctuations indicate conformational changes; stabilization suggests reaching equilibrium. researchgate.net |
| Rg | Radius of Gyration, a measure of the molecule's overall size and shape. | Stable values indicate the molecule maintains its overall structural integrity. researchgate.net |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Changes can correlate with conformational events and interactions with the solvent. researchgate.net |
Reaction Mechanism Modeling of Formation and Degradation Pathways
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, including the formation and degradation of this compound. Such modeling identifies intermediate structures, transition states, and the energy changes that occur as reactants are converted into products.
The formation of the amide bond linking the two halves of this compound and the degradation of the molecule through hydrolysis are key processes that can be modeled. nih.gov Studies on amoxicillin degradation have shown that pathways include the hydrolysis of the strained β-lactam ring and cleavage of the amide side chain. nih.govresearchgate.net DFT calculations have been used to investigate the degradation of amoxicillin by radicals, revealing that certain reaction pathways are kinetically and thermodynamically more favorable than others. cerist.dzcerist.dz
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that exists as chemical bonds are broken and formed. Identifying the geometry and energy of the transition state is crucial for understanding a reaction's speed and mechanism. Using computational methods, researchers can locate these saddle points on the potential energy surface. A key feature of a computationally characterized transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path that leads from reactants to products.
Once a transition state is characterized, the activation energy barrier for the reaction can be calculated as the energy difference between the reactants and the transition state. This energy barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. For the degradation of amoxicillin, theoretical calculations can compare the energy barriers for different potential pathways, such as the hydrolysis of the β-lactam ring versus the hydrolysis of the amide side chain, to predict which degradation route is likely to dominate under specific conditions. cerist.dz
Table 3: Illustrative Energy Barriers for Amide Hydrolysis (Note: The following data is hypothetical and serves to illustrate the output of energy barrier calculations for a relevant reaction.)
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |
| Water Addition (Acid-Catalyzed) | Nucleophilic attack of water on the protonated amide carbonyl. | 15 - 25 |
| Tetrahedral Intermediate Collapse | Breakdown of the intermediate to form products. | 10 - 20 |
| Water Addition (Base-Promoted) | Nucleophilic attack of hydroxide on the amide carbonyl. | 12 - 18 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
The in silico prediction of spectroscopic properties has become an indispensable tool in modern chemical research, offering insights into molecular structure, bonding, and electronic environments. For a complex molecule such as this compound, computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful means to predict and interpret its spectroscopic characteristics. These theoretical calculations are crucial for confirming molecular structures, assigning experimental spectra, and understanding the molecule's behavior at an atomic level. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are two of the most common and valuable applications of these computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum mechanical calculation is a well-established methodology for predicting NMR chemical shifts, significantly aiding in structure determination and verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT for calculating the isotropic magnetic shielding constants of nuclei, which are then converted to chemical shifts (δ) for comparison with experimental data. researchgate.netamerican-ajiras.com
The accuracy of these predictions is highly dependent on the chosen computational protocol, including the DFT functional and the basis set. nih.govnih.gov Functionals such as B3LYP are commonly employed, often in combination with basis sets like 6-31G(d,p) or the more extensive cc-pVTZ, to balance computational cost with accuracy. researchgate.netnih.gov For enhanced precision, especially in solution-phase predictions, it is crucial to incorporate solvent effects, often through models like the Polarizable Continuum Model (PCM). nih.gov Recent advancements have also seen the rise of machine learning and deep learning algorithms, such as Graph Neural Networks (GNNs), which can predict chemical shifts with DFT-level accuracy at a fraction of the computational cost. mdpi.com
For a molecule like this compound, a typical computational workflow would involve:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. This is a critical step, as NMR chemical shifts are highly sensitive to the local geometry. nih.gov
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum.
NMR Shielding Calculation: Using the optimized geometry, the GIAO method is employed with a selected DFT functional and basis set to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).
Chemical Shift Conversion: The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) using a reference standard, typically Tetramethylsilane (TMS), via the equation δ = σ_ref - σ_calc. nih.gov
Infrared (IR) Spectroscopy
Computational chemistry provides robust methods for calculating the vibrational frequencies of molecules, which correspond to the absorption bands observed in an IR spectrum. DFT calculations are highly effective for this purpose, allowing for the prediction of the entire IR spectrum and aiding in the assignment of specific vibrational modes to functional groups within the molecule. acs.org The process involves calculating the second derivatives of the energy with respect to the Cartesian nuclear coordinates at a stationary point on the potential energy surface. acs.org
A joint experimental and theoretical study on the parent compound, Amoxicillin, utilized DFT calculations with the B3LYP exchange-correlation functional and a 6-31G(d) basis set to determine its vibrational characteristics. The calculated theoretical frequencies were then compared with experimental FT-IR and FT-Raman spectra, showing good agreement and allowing for a detailed interpretation of the vibrational modes.
The findings from this research on Amoxicillin serve as an excellent proxy for the type of data that would be generated for this compound. The key vibrational frequencies are associated with the characteristic functional groups of the penicillin structure, such as the β-lactam ring, the amide group, the carboxylic acid, and the phenolic ring.
Below are selected theoretically calculated vibrational frequencies for Amoxicillin, which illustrate the output of such a computational investigation.
| Vibrational Mode Description | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (Phenol) | 3642 | - |
| N-H stretch (Amine) | 3448 | - |
| C-H stretch (Aromatic) | 3100 | 3070 |
| C=O stretch (β-lactam) | 1827 | 1775 |
| C=O stretch (Carboxylic acid) | 1795 | - |
| C=O stretch (Amide I) | 1709 | 1686 |
| N-H bend (Amide II) | 1566 | 1524 |
| C-C stretch (Aromatic) | 1537 | 1604 |
| C-N stretch | 1334 | 1313 |
| O-H bend (Phenol) | 1200 | 1198 |
Role and Implications in Pharmaceutical Chemistry Research Non Therapeutic
Strategies for Impurity Mitigation in Amoxicillin (B794) Manufacturing
The formation of APA Amoxicillin Amide, a dimer, is a known issue in the manufacturing of amoxicillin. nih.gov Strategies to minimize its formation are focused on process optimization and stability control.
Process Chemistry Optimization to Minimize Dimerization
The synthesis of amoxicillin can be achieved through either chemical or enzymatic routes. researchgate.netusp-pqm.org The enzymatic synthesis, which involves the coupling of 6-aminopenicillanic acid (6-APA) with an activated form of p-hydroxyphenylglycine, is often favored due to its milder reaction conditions and improved environmental profile. researchgate.netbiobasedpress.euresearchgate.net
Key strategies to minimize the formation of this compound and other impurities during production include:
Control of Reaction Conditions: Optimizing parameters such as temperature, pH, and the ratio of reactants (6-APA and the side-chain donor) can significantly influence the yield of amoxicillin and minimize the formation of dimeric impurities. researchgate.netmdpi.comscielo.br For instance, studies have shown that maintaining a specific pH can inhibit undesirable side reactions. researchgate.net
Enzymatic Synthesis: The use of immobilized penicillin G acylase in the enzymatic synthesis of amoxicillin has been shown to be an effective method. researchgate.netresearchgate.net This approach can lead to higher yields and a more stable product compared to traditional chemical synthesis. researchgate.net
Crystallization and Purification: The crystallization process is a critical step in purifying amoxicillin trihydrate and removing impurities. researchgate.net Research has explored the use of environmentally friendly acids, like citric and malic acid, to enhance the purity and yield of amoxicillin crystals. researchgate.net The manipulation of factors such as acid concentration, mixing speed, crystallization time, and pH are crucial for optimizing this process. researchgate.net
Storage Condition Management for Enhanced Stability
Amoxicillin is susceptible to degradation, which can be influenced by temperature, humidity, and pH. researchgate.netghsupplychain.orgkabarak.ac.ke The formation of this compound can occur during storage if conditions are not properly controlled.
Key considerations for maintaining the stability of amoxicillin and preventing impurity formation include:
Temperature Control: Solid forms of amoxicillin, such as tablets and capsules, generally have a shelf life of two to three years when stored at room temperature, away from direct light and moisture. healthline.comverywellhealth.com However, reconstituted amoxicillin suspensions are much less stable and require refrigeration at 2°C to 8°C (36°F to 46°F) to maintain their potency for up to 14 days. kabarak.ac.kehealthline.combmedicalsystems.com
pH Management: The stability of amoxicillin in solution is highly pH-dependent. researchgate.net Studies have shown that adjusting the pH of amoxicillin solutions can significantly improve its shelf-life. researchgate.net
Packaging: Proper packaging is crucial to protect amoxicillin from moisture and humidity, which can accelerate degradation. ghsupplychain.org For instance, dispersible tablets are recommended to be packaged in blisters to prevent moisture ingress. ghsupplychain.org
Chemical Aspects of Drug Product Stability and Shelf-Life Assessment
The chemical stability of amoxicillin is a critical factor in determining the shelf-life of the drug product. The degradation of amoxicillin can lead to a loss of potency and the formation of various impurities, including this compound. healthline.com
The assessment of amoxicillin's stability involves:
Forced Degradation Studies: These studies expose amoxicillin to harsh conditions (e.g., high temperature, extreme pH) to identify potential degradation products and establish degradation pathways. researchgate.net
Kinetic Studies: These studies measure the rate of amoxicillin degradation under various conditions to predict its shelf-life. researchgate.net
Analytical Testing: HPLC is a common technique used to monitor the concentration of amoxicillin and the formation of impurities over time. kabarak.ac.keresearchgate.net
The shelf-life of an amoxicillin product is the time during which the active pharmaceutical ingredient remains within its approved specification under defined storage conditions. verywellhealth.com For solid dosage forms, this is typically two to three years, while for reconstituted oral suspensions, it is significantly shorter, usually 14 days under refrigeration. healthline.comverywellhealth.com
Below is a table summarizing the stability of different amoxicillin formulations:
| Formulation | Typical Shelf-Life | Recommended Storage Conditions |
| Tablets and Capsules | 2-3 years | Room temperature (20°C to 25°C or 68°F to 77°F), protected from light and moisture. healthline.comverywellhealth.combmedicalsystems.com |
| Powder for Oral Suspension (unreconstituted) | 2-3 years | Room temperature. healthline.comverywellhealth.com |
| Reconstituted Oral Suspension | 14 days | Refrigerated (2°C to 8°C or 36°F to 46°F). healthline.comverywellhealth.combmedicalsystems.com |
Future Research Directions in the Chemistry of Amoxicillin Amide Impurities
Exploration of Novel Synthetic Routes for Related Chemical Impurities
The synthesis of amoxicillin (B794) impurities is crucial for their use as reference standards in analytical method development and validation. globalresearchonline.net Traditional chemical synthesis methods for amoxicillin and its related compounds can involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. usp-pqm.org Future research is geared towards developing more efficient, cost-effective, and environmentally friendly synthetic strategies.
One promising area is the exploration of enzymatic synthesis . Penicillin G Acylase (PGA) has been shown to catalyze the synthesis of amoxicillin. researchgate.net Future studies could focus on engineering PGA or discovering novel enzymes with enhanced specificity and efficiency for the synthesis of APA Amoxicillin Amide and other related impurities. This approach offers the potential for milder reaction conditions, higher yields, and reduced waste generation.
Another avenue of research is the development of chemoenzymatic methods , which combine the advantages of both chemical and enzymatic synthesis. This could involve using chemical synthesis to create key intermediates that are then subjected to enzymatic transformation to yield the final impurity. Such hybrid approaches can offer greater flexibility and efficiency in synthesizing a diverse range of amoxicillin impurities.
Furthermore, the application of modern synthetic methodologies , such as flow chemistry and microwave-assisted synthesis, could significantly improve the synthesis of these impurities. These technologies can enable better control over reaction parameters, leading to faster reaction times, higher purity, and improved scalability.
| Synthetic Approach | Potential Advantages | Research Focus |
| Enzymatic Synthesis | Milder reaction conditions, higher selectivity, reduced waste. | Enzyme discovery and engineering for specific impurity synthesis. |
| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Design of hybrid synthetic pathways for complex impurities. |
| Modern Synthetic Methodologies | Faster reaction times, improved process control, enhanced scalability. | Application of flow chemistry and microwave-assisted synthesis. |
Development of Ultra-Trace Analytical Methods for Quality Control
Ensuring that the levels of impurities in pharmaceutical products are within acceptable limits is a critical aspect of quality control. europa.euraps.org The development of highly sensitive and specific analytical methods for the detection and quantification of this compound and other impurities at ultra-trace levels is therefore a significant area of future research.
Current methods for the analysis of amoxicillin impurities predominantly rely on High-Performance Liquid Chromatography (HPLC) . google.comresearchgate.netakjournals.com Future research will likely focus on enhancing the performance of HPLC methods through the use of ultra-high-performance liquid chromatography (UHPLC) systems, which offer higher resolution and faster analysis times. The development of novel stationary phases and mobile phase compositions can further improve the separation of closely related impurities. google.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique that offers high sensitivity and specificity for the detection of impurities. tandfonline.com Future research could involve the development of robust and validated LC-MS/MS methods for the routine analysis of a wide range of amoxicillin impurities in both API and finished product. This technique is particularly valuable for the identification and characterization of unknown impurities.
Additionally, there is a growing interest in the development of rapid and portable analytical methods for on-site or at-line quality control. Techniques such as UV-spectrophotometry and capillary electrophoresis could be explored for their potential to provide rapid screening of amoxicillin impurities. nih.gov
| Analytical Technique | Advantages | Future Research Directions |
| UHPLC | Higher resolution, faster analysis times. | Development of novel stationary phases and optimization of separation conditions. |
| LC-MS/MS | High sensitivity and specificity, structural elucidation of unknown impurities. | Method development and validation for routine quality control. |
| Rapid Screening Methods | Portability, rapid results. | Exploration of UV-spectrophotometry and capillary electrophoresis for on-site analysis. |
Predictive Modeling of Degradation Kinetics under Diverse Conditions
Amoxicillin is known to degrade under various conditions, including exposure to heat, light, and changes in pH. mdpi.comresearchgate.net Understanding the degradation pathways and kinetics of amoxicillin is essential for predicting its stability and ensuring the quality of the final drug product. Future research in this area will focus on developing predictive models for the degradation kinetics of amoxicillin and the formation of impurities like this compound under a wide range of conditions.
Forced degradation studies are a key component of this research, where amoxicillin is subjected to stress conditions to accelerate its degradation. researchgate.netakjournals.com By analyzing the degradation products formed under different stress conditions, it is possible to elucidate the degradation pathways and identify critical factors that influence stability.
The data generated from these studies can be used to develop mathematical models that can predict the rate of degradation and the formation of specific impurities over time under various storage and handling conditions. These models can be invaluable tools for establishing appropriate storage conditions, determining shelf-life, and optimizing formulation strategies to enhance the stability of amoxicillin.
Furthermore, in silico modeling and simulation techniques can be employed to gain a deeper understanding of the degradation mechanisms at a molecular level. These computational approaches can help to identify reactive sites in the amoxicillin molecule and predict the formation of potential degradation products.
| Research Area | Objective | Methodologies |
| Forced Degradation Studies | Elucidate degradation pathways and identify critical stability factors. | Stress testing under various conditions (heat, light, pH). |
| Predictive Mathematical Modeling | Predict degradation rates and impurity formation over time. | Kinetic modeling based on experimental degradation data. |
| In Silico Modeling | Understand degradation mechanisms at a molecular level. | Computational chemistry and molecular modeling. |
Investigation of Potential Non-Therapeutic Chemical Applications
While the primary focus on amoxicillin impurities is from a pharmaceutical quality and safety perspective, these molecules may possess unique chemical properties that could be exploited for non-therapeutic applications. Future research could explore the potential of this compound and other related impurities in fields such as chemical research and material science.
One potential application is their use as chemical probes for studying enzymatic reactions. Given that some impurities are formed through enzymatic processes, they could be used as substrates or inhibitors to investigate the mechanism and specificity of enzymes like penicillin acylases.
In the field of material science , the unique structural features of these impurities could be leveraged for the development of new materials. For example, their ability to form polymers or self-assemble into ordered structures could be investigated. The presence of functional groups such as carboxylic acids and amines could also make them suitable as building blocks for the synthesis of novel polymers or as ligands for metal complexes.
Furthermore, these well-characterized impurities serve as invaluable reference standards for analytical chemistry. axios-research.com Their availability in a pure form is essential for the development and validation of analytical methods used in the quality control of amoxicillin.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for 6-APA amoxicillin amide?
- Methodological Answer : Focus on peptide coupling efficiency and protecting group strategies. For example, benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) achieves 76% yield in coupling 6-aminopenicillanic acid (6-APA) and amoxicillin trihydrate intermediates. Sequential deprotection of benzyl and carbobenzyloxy (Cbz) groups is critical for final product purity . Use orthogonal protection for β-lactam and amide functionalities to avoid side reactions.
Q. Which analytical techniques are validated for quantifying amoxicillin amide purity in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is standard for quantifying degradation products, while Fourier-transform infrared spectroscopy (FTIR) identifies structural integrity via β-lactam (1776 cm⁻¹) and amide (1687 cm⁻¹) carbonyl peaks . Validate methods per ICH guidelines by assessing linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%) .
Advanced Research Questions
Q. How do crystallinity changes in excipients like microcrystalline cellulose (MCC) influence amoxicillin amide stability?
- Methodological Answer : Grinding-induced MCC amorphization increases moisture absorption, accelerating hydrolysis of the β-lactam ring. Monitor using ATR-FTIR (broad 3600–3000 cm⁻¹ band for hydroxyl interactions) and correlate with accelerated stability data (40°C/75% RH) to model shelf-life . Pair with X-ray diffraction to quantify MCC crystallinity changes.
Q. What statistical approaches resolve contradictory degradation rates reported in accelerated stability studies?
- Methodological Answer : Use response surface methodology (RSM) with central composite design to model multifactorial degradation (e.g., humidity, temperature, excipient interactions). Fit experimental data to zero-order or first-order kinetics and calculate activation energy (Ea) via Arrhenius plots. Validate predictions against real-time stability data .
Q. How can peptide coupling reagents be optimized for β-lactam antibiotic derivatives like 6-APA amoxicillin amide?
- Methodological Answer : Screen coupling reagents (e.g., PyBOP vs. HATU) for reaction efficiency under mild conditions (pH 6–7, 0–5°C). Compare yields via LC-MS and minimize epimerization using additives like HOAt. Computational modeling (e.g., DFT) predicts steric hindrance effects on coupling .
Methodological & Mechanistic Questions
Q. What spectroscopic biomarkers distinguish intact vs. degraded amoxicillin amide?
- Methodological Answer : FTIR absorption at 1776 cm⁻¹ (β-lactam C=O) and 1687 cm⁻¹ (amide C=O) decreases upon hydrolysis. Pair with HPLC to quantify degradation products (e.g., penicilloic acid). Use principal component analysis (PCA) to differentiate spectral profiles of intact vs. degraded samples .
Q. How do researchers validate impurity profiling methods for regulatory compliance?
- Methodological Answer : Follow USP guidelines by spiking known impurities (e.g., amoxicilloic acid) into the API. Validate specificity via forced degradation studies (acid/base/oxidative stress). Use mass spectrometry for structural elucidation and ensure detection limits meet ICH Q3B thresholds (0.10% for unidentified impurities) .
Q. What molecular modeling approaches predict amoxicillin amide degradation pathways?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies of the β-lactam ring under hydrolytic conditions. Simulate degradation intermediates using molecular dynamics (MD) in explicit solvent models. Validate predictions with experimental kinetic data .
Tables for Key Data
| Validation Metrics | HPLC-UV | FTIR |
|---|---|---|
| Linearity range | 0.1–200 µg/mL | N/A |
| Precision (%RSD) | <1.5% | Spectral match >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
